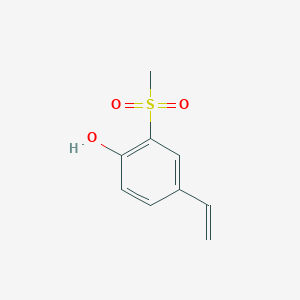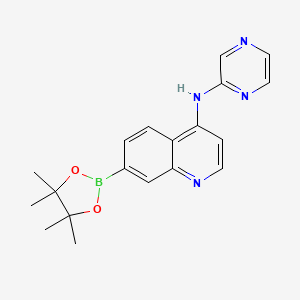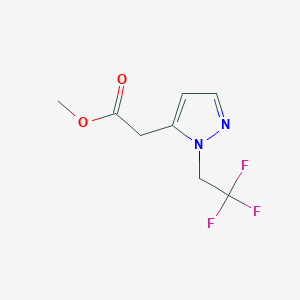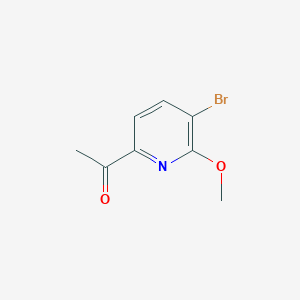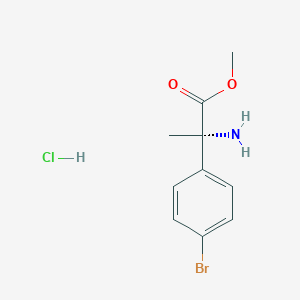![molecular formula C11H7ClN2O B13130617 6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
6-Chloro-[2,4'-bipyridine]-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde is a heterocyclic organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannane derivative instead of a boronic acid . These reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde often involves large-scale coupling reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize impurities. Common reagents include palladium catalysts, boronic acids, and stannane derivatives .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: 6-Chloro-[2,4’-bipyridine]-4-carboxylic acid.
Reduction: 6-Chloro-[2,4’-bipyridine]-4-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-[2,4’-bipyridine]-4-carbaldehyde depends on its application:
Comparación Con Compuestos Similares
6-Chloro-[2,4’-bipyridine]-4-carbaldehyde can be compared with other bipyridine derivatives:
6-Bromo-[2,4’-bipyridine]-4-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
6,6’-Dibromo-2,2’-bipyridine: Contains two bromine atoms and is used in different applications, such as in the synthesis of viologens.
4,4’-Bipyridine: Lacks substituents on the pyridine rings and is commonly used as a ligand in coordination chemistry.
Propiedades
Fórmula molecular |
C11H7ClN2O |
|---|---|
Peso molecular |
218.64 g/mol |
Nombre IUPAC |
2-chloro-6-pyridin-4-ylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H7ClN2O/c12-11-6-8(7-15)5-10(14-11)9-1-3-13-4-2-9/h1-7H |
Clave InChI |
OYSREAJOGLWCOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=CC(=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


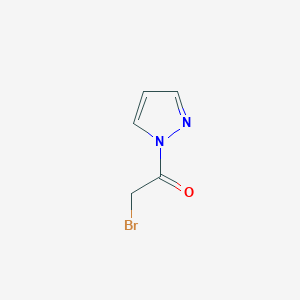
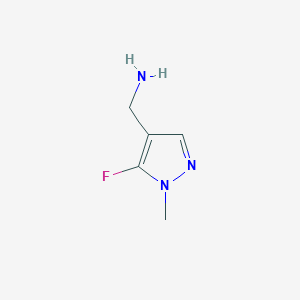

![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)


